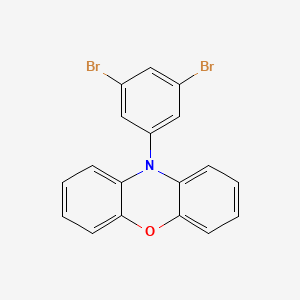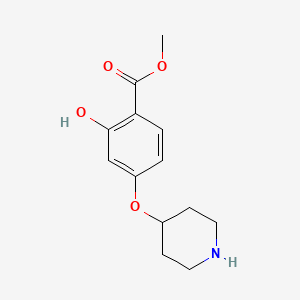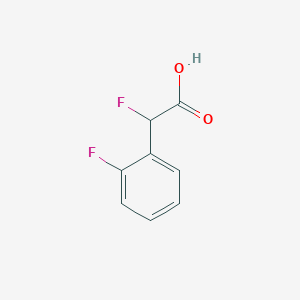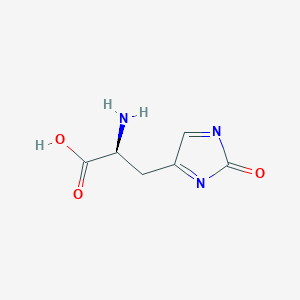acetic acid CAS No. 885276-02-8](/img/structure/B12328311.png)
[2-Amino-3-(tert-butoxycarbonyl)azetidin-1-yl](1H-indol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is a complex organic compound that features a combination of azetidine and indole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the azetidine ring enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the [3+2] cycloaddition reaction, which forms the azetidine ring . The indole moiety can be introduced through various methods, including the Fischer indole synthesis or the use of indole derivatives . The tert-butoxycarbonyl group is usually introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently . The use of continuous flow processes can enhance the yield and purity of the final product while reducing the reaction time and waste generation.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology
In biological research, this compound is studied for its potential as a building block for bioactive molecules. The azetidine and indole moieties are known to exhibit biological activity, making this compound a valuable tool in drug discovery .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. The indole moiety is a common pharmacophore in many drugs, and the azetidine ring can enhance the compound’s pharmacokinetic properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and catalysts .
Mechanism of Action
The mechanism of action of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and selectivity . The tert-butoxycarbonyl group provides stability and protects the amino group from unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a selenazole ring instead of an indole moiety.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic Acid: This compound lacks the indole moiety and has a simpler structure.
Uniqueness
The uniqueness of 2-Amino-3-(tert-butoxycarbonyl)azetidin-1-ylacetic acid lies in its combination of azetidine and indole moieties, which provide a versatile platform for chemical modifications and biological interactions. The presence of the tert-butoxycarbonyl group further enhances its stability and reactivity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
885276-02-8 |
|---|---|
Molecular Formula |
C18H23N3O4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-1-yl]-2-(1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)11-9-21(15(11)19)14(16(22)23)13-8-10-6-4-5-7-12(10)20-13/h4-8,11,14-15,20H,9,19H2,1-3H3,(H,22,23) |
InChI Key |
XIURLSBUIJEDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1N)C(C2=CC3=CC=CC=C3N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)

![3-Bromo-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12328256.png)


![1H-Pyrrolo[3,2-c]pyridine-2,4-dione, 3,5-dihydro-](/img/structure/B12328277.png)


![(5S,8S,11S,14S,17S,23S,26S,29S,35S,38S,41S,44S,47S,50S,53S)-7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaamino-5-[(2-aminoacetyl)amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-14,35,44-tris(4-aminobutyl)-26,38-bis[(2S)-butan-2-yl]-11-(hydroxymethyl)-8,17,23,29,41,50,53,55-octamethyl-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-47-propan-2-yl-2-sulfanylidenehexapentacontanamide](/img/structure/B12328302.png)


![3-(2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-3-yl)propanoic acid](/img/structure/B12328321.png)
![4,4'-Bis(5-octylthieno[3,2-B]thiophen-3-YL)-2,2'-bipyridine](/img/structure/B12328322.png)
